Alloferin - 15180-03-7

Alloferin

Catalog Number: EVT-259153
CAS Number: 15180-03-7
Molecular Formula: C44H50Cl2N4O2
Molecular Weight: 737.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alloferin, also known as alcuronium chloride, is a semi-synthetic non-depolarizing neuromuscular blocking agent derived from toxiferine, a potent naturally occurring curare alkaloid. [, ] It is classified as an aminosteroid and plays a significant role in scientific research for investigating neuromuscular transmission, cholinergic mechanisms, and histamine release.

Toxiferine

  • Relevance: Alloferin is a synthetic derivative of toxiferine. Alloferin was synthesized by substituting two quaternary ammonium groups in toxiferine with allyl radicals. [] This modification aimed to create a compound with a shorter duration of action and improved clinical characteristics compared to toxiferine.

d-Tubocurarine Chloride

  • Relevance: d-Tubocurarine chloride is another example of a neuromuscular blocking agent used in research to investigate histamine release mechanisms, similar to Alloferin. [] The study found that while both compounds could induce histamine release, tubocurarine was more potent than Alloferin.

Dimethyltubocurarine Chloride

  • Relevance: Dimethyltubocurarine chloride, like Alloferin, was investigated for its histamine-releasing properties in comparison to tubocurarine. [] This study aimed to understand the structural features important for histamine release by these neuromuscular blocking agents.

C-Toxiferine Chloride

  • Relevance: Like Alloferin, C-Toxiferine chloride was included in a study evaluating the histamine-releasing capabilities of various neuromuscular blocking agents. [] Comparing their structures and activities provided insights into the molecular requirements for histamine release.

Pancuronium Bromide

  • Relevance: Pancuronium bromide is a long-acting neuromuscular blocking agent that has been compared to Alloferin in clinical studies. [] It was also investigated in a study comparing its vagolytic potency to that of Alloferin and other muscle relaxants. []

Gallamine Triethiodide

  • Relevance: Similar to Alloferin, Gallamine triethiodide was included in a study comparing the vagolytic potencies of different muscle relaxants in rabbits. []

Suxamethonium Bromide

  • Relevance: Suxamethonium bromide was mentioned alongside Alloferin as a potential trigger agent for malignant hyperthermia, a rare but severe adverse reaction to certain anesthetic agents. []

Fentanyl

  • Relevance: Fentanyl was used in conjunction with Alloferin in a clinical setting, and there was a reported case of anaphylactic shock potentially linked to the combined use of these drugs. [, ]

Halothane

  • Relevance: Halothane was used in conjunction with Alloferin in various studies. For example, one study investigated the combined use of Halothane and Alloferin for anesthesia during gynecologic operations. [, ]

Neostigmine

  • Relevance: Neostigmine was used to reverse the neuromuscular blockade induced by Alloferin in several studies. [, ] The ability of neostigmine to reverse the effects of Alloferin highlights their shared interaction with the acetylcholine receptor.
Classification

Alcuronium chloride is classified as a non-depolarizing neuromuscular blocker. It acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction, preventing muscle contraction.

Synthesis Analysis

Alcuronium chloride is synthesized through a specific chemical modification of C-toxiferine I. The synthesis process involves:

  1. Starting Material: C-toxiferine I, which contains N-methyl groups.
  2. Chemical Modification: The N-methyl groups are replaced with N-allyl moieties, resulting in the formation of N,N-diallyl-bis-nortoxiferine.
  3. Reaction Conditions: The reaction typically requires controlled conditions to ensure the proper substitution occurs without unwanted side reactions.
C toxiferine IN N diallyl bis nortoxiferine Alcuronium chloride \text{C toxiferine I}\rightarrow \text{N N diallyl bis nortoxiferine Alcuronium chloride }

This synthetic route enhances the compound's pharmacological properties, leading to its use as an effective neuromuscular blocker .

Chemical Reactions Analysis

Alcuronium chloride is involved in several chemical reactions:

  1. Substitution Reactions: The primary reaction during synthesis involves the substitution of N-methyl groups with N-allyl groups.
  2. Biotransformation: Once administered, alcuronium chloride can undergo metabolic transformations due to its allylic functions, influencing its pharmacokinetics and dynamics.
  3. Reversal Reactions: The neuromuscular blockade induced by alcuronium can be reversed by agents such as neostigmine, which inhibit acetylcholinesterase and increase acetylcholine levels at the neuromuscular junction .
Mechanism of Action

Alcuronium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. Its mechanism can be summarized as follows:

  1. Binding: Alcuronium competes with acetylcholine for binding sites on nicotinic receptors.
  2. Inhibition of Depolarization: By blocking these receptors, alcuronium prevents depolarization of the muscle fiber membrane.
  3. Muscle Relaxation: This inhibition leads to muscle relaxation and paralysis necessary for surgical procedures.

The compound's ability to elicit histamine release is noted but occurs at lower potency than other neuromuscular blockers like tubocurarine .

Physical and Chemical Properties Analysis

Alcuronium chloride exhibits several notable physical and chemical properties:

  1. Appearance: It is typically presented as a hygroscopic white powder.
  2. Solubility: Alcuronium chloride is soluble in water and has limited solubility in organic solvents.
  3. Stability: The compound should be stored in a cool, dry place to maintain stability and prevent degradation.

Key data include:

  • Melting Point: Not specifically documented but typically within standard ranges for similar compounds.
  • pH Range: Generally neutral when dissolved in water .
Applications

Alcuronium chloride is primarily used in clinical settings for:

  1. Anesthesia: It is employed during surgical procedures to induce muscle relaxation and facilitate intubation.
  2. Research: Alcuronium serves as a valuable tool in pharmacological studies aimed at understanding receptor interactions and structure–activity relationships among neuromuscular blockers.
  3. Pharmacological Studies: Its unique properties allow researchers to explore mechanisms of action related to histamine release and receptor binding dynamics.
Synthesis and Structural Modification

Semi-Synthetic Derivation from C-Toxiferine I

Alcuronium chloride is synthesized through strategic chemical modification of C-toxiferine I, a bis-quaternary alkaloid naturally occurring in Strychnos toxifera. This parent compound exhibits exceptionally prolonged neuromuscular blocking activity, rendering it clinically impractical for routine surgical use. The semi-synthetic process involves selective N-demethylation followed by allylic functionalization: replacement of both N-methyl groups with N-allyl moieties (CH₂CH=CH₂). This structural alteration yields N,N-diallyl-bis-nortoxiferine, commercially designated as alcuronium chloride [2].

The introduction of allyl groups induces profound changes in pharmacokinetic behavior compared to the parent alkaloid. While C-toxiferine I possesses an extremely long duration of action, alcuronium chloride demonstrates a significantly shorter neuromuscular blockade (typically 30-60 minutes) and a ~1.5-fold increase in potency relative to tubocurarine . This enhanced clinical profile stems primarily from the allyl groups providing potential sites for biotransformation and accelerated elimination. Crucially, alcuronium chloride retains the characteristic dimeric bis-quaternary ammonium structure essential for binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. The molecular weight of the resulting compound is 666.91 g/mol with the chemical formula C₄₄H₅₀N₄O₂²⁺·2Cl⁻ [3].

Table 1: Key Structural and Functional Changes from C-Toxiferine I to Alcuronium Chloride

PropertyC-Toxiferine IAlcuronium ChloridePharmacological Consequence
N-SubstituentsN-MethylN-AllylIntroduction of metabolically labile sites
Duration of ActionVery long (> hours)Moderate (30-60 min)Enhanced clinical utility
Relative PotencyReference~1.5x tubocurarineReduced dose requirement
BiotransformationMinimalHepatic allyl oxidationShorter elimination half-life (2-4 hrs)
EliminationNot specifiedRenal (70-90% unchanged)Dependency on renal function

Structural Analogs: N-Allyl Substitution Strategies

The N-allyl substitution strategy employed in alcuronium chloride represents a pivotal approach in neuromuscular blocking agent (NMBA) development. This modification exploits the enhanced metabolic lability of allylic systems compared to simpler alkyl chains. The allyl group (CH₂-CH=CH₂) possesses unique electronic and steric properties: the electron-rich alkene π-bond facilitates oxidative metabolism, while the allylic methylene group (CH₂) is susceptible to enzymatic oxidation. Furthermore, the spatial bulk of the allyl moiety influences receptor binding affinity and allosteric interactions at the nAChR .

Comparative analysis with other NMBAs highlights the significance of this substitution:

  • Pancuronium: Features N-pyrrolidinyl groups. While potent, it lacks the metabolically labile allyl bonds, contributing to its longer duration and higher reliance on renal excretion.
  • Vecuronium: Incorporates an N-allyl group on one quaternary nitrogen (mono-allylated). This single allyl substitution facilitates hepatic dealkylation and contributes to its intermediate duration, contrasting with alcuronium's bis-allylated structure [2] [4].

The synthetic accessibility of allyl halides like allyl chloride (CH₂=CHCH₂Cl) underpins their utility in N-alkylation reactions. Modern methods employ diverse catalysts and conditions for allylation:

  • Direct Alkylation: Protected nortoxiferine intermediates react with allyl bromide under basic conditions (e.g., NaH/DMF) to install the allyl groups [5].
  • Transition Metal Catalysis: Palladium or nickel catalysts enable milder allylation using allylic acetates or carbonates, offering improved regioselectivity.
  • Isomerization Techniques: Post-synthesis, the allyl group can be isomerized to propenyl (-CH=CH-CH₃) using catalysts like Wilkinson's catalyst [(Ph₃P)₃RhCl] for subsequent cleavage, demonstrating its versatility as a protecting/manipulable group [5].

Table 2: Structural Analogs of Alcuronium Chloride Featuring Allyl or Related Substitutions

CompoundN-Substituent R₁N-Substituent R₂Key Metabolic PathwayImpact on Duration
AlcuroniumAllyl (-CH₂CH=CH₂)Allyl (-CH₂CH=CH₂)Allylic oxidationIntermediate
PancuroniumCH₂-β-PyrrolidinylCH₂-β-PyrrolidinylVery slow deacetylationLong
VecuroniumAllyl (-CH₂CH=CH₂)CH₂-β-PyrrolidinylHepatic deallylation (CYP3A4)Intermediate
RocuroniumAllyl (-CH₂CH=CH₂)Tetrahydrofuran-2-ylmethylHepatic clearanceRapid-Intermediate

Biotransformation Pathways of Allylic Functional Groups

The allyl groups in alcuronium chloride are central to its metabolic fate, primarily undergoing hepatic microsomal oxidation. The principal pathway involves allylic hydroxylation catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP3A4. This oxidation occurs at the exposed methylene (CH₂) position adjacent to the double bond, generating highly reactive epoxide intermediates (e.g., glycidol derivatives, -CH(O)CH-CH₂) [5]. These unstable epoxides are rapidly hydrolyzed by epoxide hydrolases to yield the corresponding 1,2-dihydroxypropyl metabolites (-CH(OH)CH(OH)CH₃). Unlike the parent compound, these diols possess significantly reduced affinity for nAChRs and exhibit enhanced water solubility, facilitating renal excretion [3] [5].

Approximately 10-30% of administered alcuronium chloride undergoes metabolic transformation via this allylic oxidation pathway. The majority (70-90%) is excreted unchanged in urine via glomerular filtration, highlighting a significant dependence on renal function for elimination. The renal clearance is approximately 1.3 mL/kg/min. The elimination half-life ranges from 2-4 hours, reflecting the combined contributions of renal excretion and hepatic biotransformation. The relatively minor role of metabolism explains why alcuronium's duration is less affected by hepatic impairment compared to agents like vecuronium, but significantly prolonged in renal failure [3].

Table 3: Biotransformation Pathways of Alcuronium Chloride's Allyl Groups

Metabolic StepEnzyme SystemChemical TransformationProduct/Biological Consequence
Allylic HydroxylationCytochrome P450 (CYP3A4)-CH₂-CH=CH₂ → -CH(OH)-CH=CH₂Unstable carbinol
EpoxidationCytochrome P450 (CYP3A4)-CH₂-CH=CH₂ → -CH\ -CH2Electrophilic epoxide intermediate
Epoxide HydrolysisMicrosomal Epoxide Hydrolase-CH\ -CH2 → -CH(OH)-CH(OH)-CH₃Inactive diol metabolite (renal excretion)
GlucuronidationUDP-GlucuronosyltransferasesConjugation of hydroxylated metabolitesEnhanced water solubility and elimination

The biotransformation of the allyl groups exemplifies a deliberate prodrug strategy in NMBA design. While alcuronium itself is not a prodrug, the incorporation of metabolically labile allyl functions converts the persistent C-toxiferine I molecule into a drug with a controllable duration. This principle—using enzymatically vulnerable functionalities like allyl groups to limit duration—became a cornerstone in developing subsequent agents such as vecuronium and rocuronium [2] [7].

Properties

CAS Number

15180-03-7

Product Name

Alcuronium chloride

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride

Molecular Formula

C44H50Cl2N4O2

Molecular Weight

737.8 g/mol

InChI

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1

InChI Key

CPYGBGOXCJJJGC-GKLGUMFISA-L

SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]

Solubility

Soluble in DMSO

Synonyms

Alcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]

Isomeric SMILES

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.